molecular formula C20H22N2O6 B12443072 Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Katalognummer: B12443072
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: FGPUYYRHXNRCTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is an organic compound with the molecular formula C20H22N2O6 and a molecular weight of 386.39 g/mol This compound is characterized by the presence of a naphthalene core linked to two imino groups, each connected to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) typically involves the reaction of 1,5-diaminonaphthalene with dimethyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) involves its interaction with molecular targets such as enzymes and proteins. The imino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is unique due to its specific naphthalene-based structure and the presence of two imino groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C20H22N2O6

Molekulargewicht

386.4 g/mol

IUPAC-Name

methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

FGPUYYRHXNRCTF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.